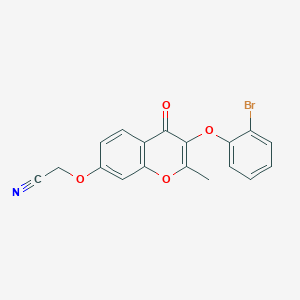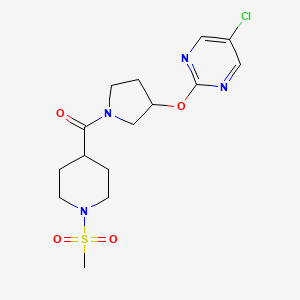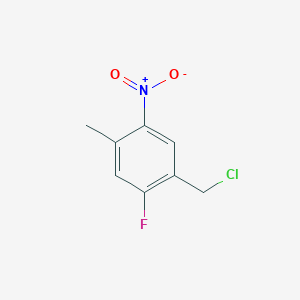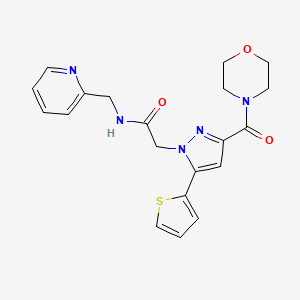
2-(5-METHYL-1H-PYRAZOL-1-YL)PROPANOHYDRAZID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapie von Prostatakrebs
Androgenrezeptor (AR)-Signalgebung: spielt eine entscheidende Rolle bei der Entwicklung von Prostatakrebs (PCa). Forscher haben nach neuen AR-Antagonisten gesucht, um das Fortschreiten von PCa zu bekämpfen. In diesem Zusammenhang wurden 2-(5-Methyl-1H-pyrazol-1-yl)propanohydrazid-Derivate entwickelt und synthetisiert. Bemerkenswert ist, dass Verbindung 6f als potenter AR-Antagonist hervorging und die AR-Aktivität effektiv hemmte. Zusätzlich zeigten einige Verbindungen dieser Reihe eine höhere antiproliferative Aktivität gegen LNCaP-Zellen als das Standardmedikament Bicalutamid .
Antileishmaniale Aktivität
Pyrazol-haltige Verbindungen haben vielfältige pharmakologische Wirkungen gezeigt, darunter eine potente antileishmaniale Aktivität. Forscher synthetisierten Hydrazin-gekoppelte Pyrazole, und unter ihnen zeigte Verbindung 13 vielversprechende antileishmaniale Eigenschaften. Molekular-Docking-Studien stützten ihre Wirksamkeit und machten sie zu einem potenziellen Kandidaten zur Bekämpfung der Leishmaniose .
Antimalaria-Potenzial
Die gleichen Pyrazol-Derivate (Verbindungen 14 und 15) zeigten auch eine signifikante Hemmung gegen Plasmodium berghei, einen Malaria-verursachenden Parasiten. Insbesondere Verbindung 15 erreichte eine beeindruckende 90,4%ige Suppression, was ihr antimalaria-Potenzial unterstreicht .
Chemische Beschaffung und Procurement
Für Forscher und Pharmaunternehmen ist this compound für die Beschaffung und das Procurement verfügbar. ChemScene bietet diese Verbindung mit der chemischen Formel C7H12N4O für verschiedene Anwendungen an .
Eigenschaften
IUPAC Name |
2-(5-methylpyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-4-9-11(5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZISFFLQRZHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2495741.png)
![2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2495742.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)
![2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE](/img/structure/B2495745.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2495749.png)

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)

